trans-2-Octen-1-Ol

Catalog No.
S623167
CAS No.
18409-17-1
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Octen-1-Ol

CAS Number

18409-17-1

Product Name

trans-2-Octen-1-Ol

IUPAC Name

oct-2-en-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3

InChI Key

AYQPVPFZWIQERS-UHFFFAOYSA-N

SMILES

CCCCCC=CCO

solubility

Soluble in hexane, triacetin; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCCC=CCO

Isomeric SMILES

CCCCC/C=C/CO

Organic Chemistry and Synthesis:

  • Trans-2-Octen-1-ol is an unsaturated alcohol, meaning it contains a double bond between two carbon atoms and a hydroxyl group (OH) attached to the first carbon atom. This specific configuration, with the double bond in the trans (opposite) orientation, makes it a valuable intermediate in various organic syntheses. Researchers utilize it as a starting material for the preparation of other complex molecules, such as fragrances, flavors, and pharmaceuticals [].

Food Science and Flavoring:

  • This compound plays a crucial role in the food science industry. It contributes a pleasant, fatty note to fruity flavors and can be found naturally in various fruits and vegetables, including melon, cucumber, parsley, and avocado []. Researchers in food science employ trans-2-octen-1-ol to enhance and modify the flavor profiles of food products.

Fragrance Chemistry:

  • The fragrance industry also utilizes trans-2-octen-1-ol for its unique olfactory properties. It contributes a green, floral, and slightly citrusy aroma to various fragrance formulations. Researchers in fragrance chemistry investigate the interaction of this compound with other odor molecules to create complex and desirable scents.

Biological and Medical Research:

  • While less established compared to the applications mentioned above, some preliminary research suggests potential roles for trans-2-octen-1-ol in biological and medical fields. However, further investigation is necessary to fully understand its potential applications in these areas.

Trans-2-Octen-1-Ol is an organic compound classified as an alkenyl alcohol, specifically a primary allylic alcohol. Its molecular formula is C8H16O, and it is characterized by a double bond between the second and third carbon atoms in its chain. This compound appears as a colorless to nearly colorless liquid with a distinctive green odor and fatty flavor, making it valuable in the food and fragrance industries .

  • Trans-2-Octen-1-Ol is classified as a combustible liquid [].
  • It is important to handle it with care and proper personal protective equipment in a well-ventilated area [].

Please Note:

  • The information provided is for informational purposes only and should not be used for any practical applications without proper training and supervision.
  • Experimentation with chemicals should only be conducted in a controlled laboratory setting.
Due to its functional groups:

  • Oxidation: It readily undergoes oxidation to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Hydration: The double bond can react with water in the presence of an acid catalyst, leading to the formation of corresponding alcohols.
  • Esterification: It can react with acids to form esters, which are often used in flavoring and fragrance applications.

Several methods can be employed for synthesizing trans-2-Octen-1-Ol:

  • Hydroformylation: This involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to the corresponding alcohol.
  • Alkene Hydrolysis: The hydration of 2-octene using an acid catalyst can yield trans-2-Octen-1-Ol.
  • Isomerization: The conversion of other isomers such as cis-2-Octen-1-Ol can also produce trans-2-Octen-1-Ol under specific conditions.

Trans-2-Octen-1-Ol finds various applications across different industries:

  • Flavoring Agent: Its fatty flavor profile makes it suitable for use in food products.
  • Fragrance Component: It is utilized in perfumery for its pleasant scent.
  • Pharmaceuticals: Due to its biological activity, it may be explored for medicinal applications.

Studies have suggested that trans-2-Octen-1-Ol interacts with biological systems primarily through its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacteria and fungi, making it useful in developing natural preservatives or antimicrobial agents. Further interaction studies could provide insights into its mechanisms of action at the molecular level .

Trans-2-Octen-1-Ol shares structural similarities with other compounds in the alkenyl alcohol category. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
cis-2-Octen-1-OlC8H16OIsomeric form with different physical properties; less stable than trans form.
Z-2-Octen-1-OlC8H16OAnother isomer; has distinct sensory properties compared to trans form.
OctanolC8H18OSaturated alcohol; lacks the double bond present in trans-2-Octen-1-Ol, resulting in different reactivity and applications.

Trans-2-Octen-1-Ol is unique due to its specific structural configuration (trans) which influences its sensory properties and reactivity compared to its isomers and related compounds.

Trans-2-Octen-1-Ol demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action. Research has established its effectiveness against various pathogenic microorganisms, with minimum inhibitory concentration values ranging from 16 to 64 micrograms per milliliter for different bacterial species . The compound exhibits particularly strong activity against Staphylococcus aureus with a minimum inhibitory concentration of 32 micrograms per milliliter, while Escherichia coli shows susceptibility at 64 micrograms per milliliter, and Salmonella enterica demonstrates the highest sensitivity at 16 micrograms per milliliter .

The antimicrobial mechanism primarily involves disruption of bacterial cell membranes through interaction with lipid bilayers. The hydroxyl group present in the trans-2-Octen-1-Ol molecule allows for hydrogen bonding with various biomolecules, affecting their structure and function . This interaction leads to changes in membrane permeability, resulting in leakage of cellular contents and ultimately bacterial cell death. The compound's unsaturated nature enables it to participate in various biochemical pathways, influencing cellular metabolism and signaling processes .

Studies utilizing scanning electron microscopy have demonstrated that trans-2-Octen-1-Ol induces morphological changes in bacterial cells, including membrane damage and structural alterations [2] [3]. The mechanism involves both direct membrane disruption and interference with cellular processes essential for bacterial survival. The compound's effectiveness appears to be concentration-dependent, with bactericidal effects observed at concentrations approximately two to four times higher than the minimum inhibitory concentration values .

The antifungal properties of trans-2-Octen-1-Ol are equally significant, with research demonstrating its ability to inhibit fungal growth and spore germination [4] [5]. The compound shows particular effectiveness against Aspergillus niger and other fungal species, with complete growth inhibition observed at concentrations of 4 to 8 milligrams per milliliter [4]. The antifungal mechanism involves similar membrane disruption processes as observed in bacterial cells, but also includes specific interference with fungal cellular processes.

Research has shown that trans-2-Octen-1-Ol significantly reduces spore germination rates in various fungal species, with inhibition rates reaching 90% at concentrations of 1 to 2 milligrams per milliliter [5]. The compound interferes with the germination process by disrupting cellular membrane integrity and affecting enzymatic processes essential for spore development. This dual action against both mature fungal cells and spores makes trans-2-Octen-1-Ol particularly effective as an antifungal agent [5].

Antioxidant Capacity and Free Radical Scavenging

Trans-2-Octen-1-Ol exhibits substantial antioxidant activity through its free radical scavenging capabilities. The compound demonstrates strong activity in multiple antioxidant assays, with ABTS radical scavenging activity showing concentration-dependent increases from 45% at 0.5 milligrams per milliliter to 85% at 2.0 milligrams per milliliter . This progressive increase in antioxidant activity indicates the compound's effectiveness in neutralizing reactive oxygen species at various concentrations.

The antioxidant mechanism involves electron donation to neutralize free radicals, with the hydroxyl group playing a crucial role in this process . The compound's ability to scavenge different types of radicals, including hydroxyl radicals and superoxide anions, makes it a versatile antioxidant agent. Research has demonstrated that trans-2-Octen-1-Ol can effectively reduce oxidative stress in biological systems by interrupting radical chain reactions [6] [7].

Studies comparing trans-2-Octen-1-Ol with standard antioxidants have shown competitive performance in various assay systems. The compound's antioxidant capacity appears to be enhanced by its unsaturated structure, which provides additional sites for radical interaction [8]. The presence of the double bond in the trans configuration contributes to the compound's stability and effectiveness as an antioxidant agent.

The free radical scavenging activity extends beyond simple radical neutralization to include modulation of cellular antioxidant defense systems. Research indicates that trans-2-Octen-1-Ol can upregulate endogenous antioxidant enzymes, providing additional protective effects against oxidative damage [8]. This dual mechanism of direct radical scavenging and indirect antioxidant system enhancement makes the compound particularly effective in protecting cells from oxidative stress.

Insecticidal Properties and Semiochemical Signaling

Trans-2-Octen-1-Ol functions as a potent semiochemical compound with significant insecticidal properties, particularly affecting mosquito behavior and host detection mechanisms. Research has demonstrated that the compound strongly activates olfactory receptors in mosquitoes, including Aedes aegypti, which are primary disease vectors . This activation influences mosquito behavior patterns, potentially disrupting their ability to locate hosts and affecting their reproductive cycles.

The semiochemical mechanism involves ligand-receptor binding activation in insect olfactory systems. The volatile nature of trans-2-Octen-1-Ol enables it to interact with specific olfactory receptors, triggering neurological responses that alter insect behavior [9]. Studies have shown that the compound can elicit strong responses from olfactory neurons, indicating its potential as a natural insect control agent .

Research into the compound's effects on insect physiology has revealed disruption of dopamine neuron function in model organisms. Studies using Drosophila melanogaster have shown that exposure to trans-2-Octen-1-Ol leads to alterations in dopamine homeostasis and neuron integrity [10] [11]. The compound appears to interfere with dopamine biosynthesis pathways, particularly affecting tyrosine hydroxylase activity, which is crucial for dopamine production [11].

The insecticidal properties extend beyond behavioral modification to include direct neurotoxic effects. Research has demonstrated that trans-2-Octen-1-Ol can cause degeneration of dopaminergic neurons through disruption of cellular signaling pathways [10]. The compound affects both JNK and Akt signaling pathways, which are essential for neuronal survival and function [11]. This multi-target approach makes trans-2-Octen-1-Ol effective against various insect species while providing potential applications in integrated pest management strategies.

Cellular Membrane Disruption and Biofilm Inhibition

The cellular membrane disruption capabilities of trans-2-Octen-1-Ol represent a fundamental mechanism underlying its biological activity. The compound interacts with cellular membranes through hydrophobic interactions and hydrogen bonding, leading to changes in membrane fluidity and permeability [12] [13]. These interactions result in loss of membrane integrity and disruption of essential cellular processes.

Research has shown that trans-2-Octen-1-Ol causes significant increases in membrane permeability, as demonstrated by enhanced uptake of membrane-impermeable dyes [12]. The compound's effects on membrane fluidity have been quantified using fluorescent probes, showing decreased membrane fluidity and increased rigidity following exposure [12]. These changes in membrane properties correlate with loss of cellular viability and eventual cell death.

The biofilm inhibition properties of trans-2-Octen-1-Ol involve interference with extracellular matrix formation and bacterial adhesion processes. While the compound shows moderate biofilm inhibition activity, it effectively disrupts the formation of bacterial biofilms at sub-minimum inhibitory concentration levels [12] [14]. The mechanism involves both direct effects on bacterial cells within the biofilm and interference with the extracellular polymeric substances that maintain biofilm structure.

Studies using confocal microscopy have revealed that trans-2-Octen-1-Ol can penetrate into established biofilms and cause damage to bacterial cells within the biofilm matrix [12]. The compound's ability to disrupt biofilm structure while maintaining the overall biofilm architecture suggests a targeted approach to biofilm control. Research has shown that the compound can trigger quorum sensing-mediated responses in biofilm bacteria, leading to programmed cell death and biofilm degradation [13].

The cellular membrane effects extend to eukaryotic cells, where trans-2-Octen-1-Ol demonstrates selective toxicity toward microbial cells while showing minimal effects on mammalian cells [12]. This selectivity is attributed to differences in membrane composition and structure between prokaryotic and eukaryotic cells, making the compound suitable for therapeutic applications.

Enzymatic Modulation and Biochemical Pathway Interference

Trans-2-Octen-1-Ol exerts significant effects on enzymatic systems through multiple mechanisms of modulation and pathway interference. The compound demonstrates the ability to affect various metabolic enzymes through competitive and non-competitive inhibition mechanisms, leading to disruption of essential biochemical pathways [15] [16]. These enzymatic effects contribute to the compound's overall biological activity and therapeutic potential.

Research has identified specific enzyme targets affected by trans-2-Octen-1-Ol, including those involved in cellular respiration and metabolic processes. The compound interferes with electron transport chain components, leading to reduced cellular viability and metabolic disruption [11]. Studies have shown that exposure to trans-2-Octen-1-Ol results in decreased cellular ATP production and altered metabolic flux patterns.

The compound's effects on enzyme systems extend to antioxidant defense mechanisms, where it can modulate the activity of key antioxidant enzymes. Research has demonstrated upregulation of certain antioxidant enzymes in response to trans-2-Octen-1-Ol exposure, suggesting an adaptive response to oxidative stress [8]. This modulation of antioxidant systems contributes to the compound's overall cellular protective effects.

Specific biochemical pathways affected by trans-2-Octen-1-Ol include those involved in lipid metabolism and membrane synthesis. The compound appears to interfere with fatty acid synthesis pathways, affecting membrane composition and cellular integrity [16]. Studies have shown alterations in lipid profiles of cells exposed to trans-2-Octen-1-Ol, indicating significant impact on membrane biosynthesis processes.

The enzymatic modulation effects also extend to signaling pathways, where trans-2-Octen-1-Ol affects protein kinase activities and cellular signaling cascades. Research has demonstrated that the compound can modulate Akt and JNK signaling pathways, which are crucial for cell survival and stress response [11]. These pathway interactions contribute to the compound's effects on cellular viability and provide insights into its mechanism of action at the molecular level.

Physical Description

Clear colourless liquid; Meaty, roasted aroma

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Density

0.847-0.853

UNII

K54ST7V77U

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 138 of 177 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 177 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22104-78-5
18409-17-1

Wikipedia

2-octenol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Octen-1-ol, (2E)-: ACTIVE

Dates

Last modified: 08-15-2023
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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